molecular formula C8H7BrF2 B034947 (2-Bromo-1,1-difluoroethyl)benzene CAS No. 108661-89-8

(2-Bromo-1,1-difluoroethyl)benzene

Cat. No. B034947
M. Wt: 221.04 g/mol
InChI Key: MOAOYTRHHQMNAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo- and difluoro-substituted benzene compounds often involves reactions like the Wittig-Horner reaction, nucleophilic substitution, and utilization of dibromomethyl and bromomethyl groups. For example, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene through the Wittig-Horner reaction demonstrates the synthetic approach to bromo-substituted benzene derivatives (Liang Zuo-qi, 2015). Another example is the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene through selective treatment, showcasing a method to introduce bromo and trifluoromethyl groups onto the benzene ring (J. Porwisiak & M. Schlosser, 1996).

Molecular Structure Analysis

The molecular structure of bromo- and difluoro-substituted benzenes is often characterized by techniques such as NMR, IR, and XRD, which help in understanding the spatial arrangement and electronic environment of the atoms within the molecule. For instance, the characterization of synthesis products like 1-bromo-4-(3,7-dimethyloctyl)benzene provides detailed insights into the structure and potential reactivity of such compounds (S. Patil et al., 2012).

Chemical Reactions and Properties

Bromo- and difluoro-substituted benzenes participate in various chemical reactions, including Diels-Alder reactions, C-H activation, and coupling reactions, demonstrating their versatility in synthetic chemistry. An example is the use of 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes in Diels–Alder reactions to synthesize ortho-CF2Br-Substituted Biaryls, highlighting the reactivity and functional group compatibility of such compounds (V. M. Muzalevskiy et al., 2009).

Physical Properties Analysis

The physical properties of (2-Bromo-1,1-difluoroethyl)benzene and related compounds, such as melting points, boiling points, and solubility, are essential for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and substituents present on the benzene ring.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group reactions, are crucial for the application of (2-Bromo-1,1-difluoroethyl)benzene in synthetic pathways. Studies on compounds like 1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene illustrate the potential for generating reactive intermediates and participating in complex synthetic sequences (M. Schlosser & E. Castagnetti, 2001).

Scientific Research Applications

  • Voltammetry Applications : 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene ligands are used in voltammetry for determining ultra-trace concentrations of nickel, with a detection limit of 0.2 g L^-1 (Hurtado et al., 2013).

  • Synthesis of Graphene Nanoribbons : 1-bromo-4-(3,7-dimethyloctyl)benzene serves as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil et al., 2012).

  • Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene is a versatile starting material for organometallic synthesis, enabling various synthetically useful reactions (Porwisiak & Schlosser, 1996).

  • Aryne Route Synthesis : 1-Bromo-2-(trifluoromethoxy)benzene is used in chemical reactions to produce various naphthalenes and naphthols (Schlosser & Castagnetti, 2001).

  • Dendritic Extension : 1-bromo-4-(prop-2-enyl)benzene through regiospecific hydrosilylation offers an efficient route to molecular building block precursors for dendritic extension (Casado & Stobart, 2000).

  • Synthesis of Aryllithium : 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, a highly sterically hindered aryl bromide, can be synthesized and converted to aryllithium (Steele, Micha‐Screttas & Screttas, 2004).

  • Synthesis of Benzyne Precursors : 1,2-Bis(trimethylsilyl)benzenes are key starting materials for the synthesis of benzyne precursors, Lewis acid catalysts, and certain luminophores (Reus et al., 2012).

  • Crystal Structure Studies : The crystal structures of bromo-benzene derivatives like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene exhibit unique supramolecular features (Stein, Hoffmann & Fröba, 2015).

properties

IUPAC Name

(2-bromo-1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-6-8(10,11)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAOYTRHHQMNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546649
Record name (2-Bromo-1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-1,1-difluoroethyl)benzene

CAS RN

108661-89-8
Record name (2-Bromo-1,1-difluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108661-89-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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